![molecular formula C4H9N3 B1587594 1,4,5,6-Tetrahydropyrimidin-2-amine CAS No. 41078-65-3](/img/structure/B1587594.png)
1,4,5,6-Tetrahydropyrimidin-2-amine
Overview
Description
1,4,5,6-Tetrahydropyrimidin-2-amine is a cyclic amidine known to be a carbon dioxide fixation agent . It reacts with carbon dioxide to yield a zwitterionic adduct .
Synthesis Analysis
The synthetic routes towards 1,4,5,6-Tetrahydropyrimidin-2-amine are less developed than their fully aromatic counterparts . The existing literature reports describe various preparative routes to access 1,4,5,6-Tetrahydropyrimidine derivatives . These include condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles, condensation of amidines with 1,3-dibromopropane and α,β-unstaurated carbonyl compounds, condensation of amino alcohols . Other methods include selective reduction of pyrimidines, ring expansion chemistry of cyclopropanes, aziridines, and azetidines .Molecular Structure Analysis
The molecular formula of 1,4,5,6-Tetrahydropyrimidin-2-amine is C4H9N3 . The calculated results show that the N 12 atom has the largest negative charge along with its suitable spatial configuration in HF/6–311G+ (d), making it a potential site for reaction with metallic cores .Chemical Reactions Analysis
The chemical reactions of 1,4,5,6-Tetrahydropyrimidin-2-amine generally include condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles, condensation of amidines with 1,3-dibromopropane and α,β-unstaurated carbonyl compounds, condensation of amino alcohols . Other reactions include selective reduction of pyrimidines, ring expansion chemistry of cyclopropanes, aziridines, and azetidines .Physical And Chemical Properties Analysis
1,4,5,6-Tetrahydropyrimidin-2-amine has a refractive index of n20/D 1.5194 (lit.) and a boiling point of 88-89 °C/1 mmHg (lit.) . Its density is 1.024 g/mL at 25 °C (lit.) .Scientific Research Applications
Antihistaminic Action
The compound has been synthesized and tested for its in vitro H1-antihistaminic activity on guinea pig trachea . It showed a promising bronchorelaxant effect in histamine-contracted guinea pig tracheal chain via H1 receptor antagonism .
Medicinal Chemistry
Pyrimidine-containing compounds, such as 1,4,5,6-Tetrahydropyrimidin-2-amine, have been of considerable interest in the field of medicinal chemistry . They have been used as inhibitors of human nitric oxide synthase isoforms, calcium channel blockers, antihypertensives, anti-inflammatory agents, analgesics, and αvβ3 antagonists .
Treatment of Intestinal Disorders
These compounds have also been used in the treatment of intestinal disorders .
Antimicrobial and Antiviral Activities
They have demonstrated antibacterial, antifungal, and anti-human immunodeficiency virus (HIV) activities .
Carbon Dioxide Fixation
1,4,5,6-Tetrahydropyrimidine is a cyclic amidine and has been known to be a carbon dioxide fixation agent . It reacts with carbon dioxide to yield a zwitterionic adduct .
Analytical Chemistry
The compound can be analyzed using various analytical techniques such as NMR, HPLC, LC-MS, UPLC & more .
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 1,4,5,6-Tetrahydropyrimidin-2-amine is the H1 receptor, which plays a crucial role in mediating allergic reactions . The compound has been tested for its in vitro H1-antihistaminic activity on guinea pig trachea .
Mode of Action
1,4,5,6-Tetrahydropyrimidin-2-amine interacts with its target, the H1 receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the typical allergic response mediated by histamine. The N12 atom of the compound, which has been identified as the most nucleophilic, is likely involved in this interaction .
Biochemical Pathways
The action of 1,4,5,6-Tetrahydropyrimidin-2-amine on the H1 receptor affects the histamine-mediated biochemical pathway. By blocking the H1 receptor, it prevents the downstream effects of histamine release, such as vasodilation, bronchoconstriction, and increased vascular permeability .
Result of Action
The result of 1,4,5,6-Tetrahydropyrimidin-2-amine’s action is a promising bronchorelaxant effect observed in histamine-contracted guinea pig tracheal chain . This means it can help relax the muscles of the airways, potentially providing relief from allergic symptoms such as difficulty breathing.
properties
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c5-4-6-2-1-3-7-4/h1-3H2,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHDFSFYZKSKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391075 | |
Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41078-65-3 | |
Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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